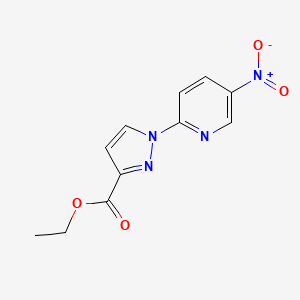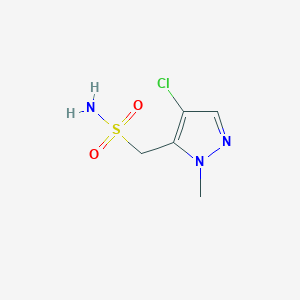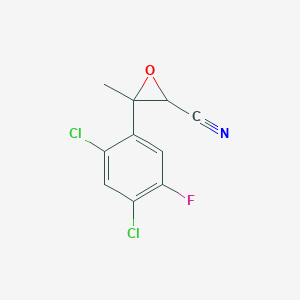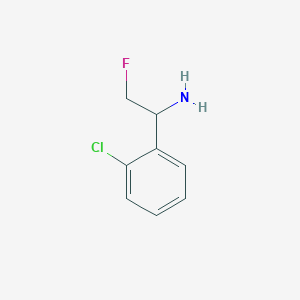![molecular formula C11H13Br B13192300 [2-(2-Bromoethyl)cyclopropyl]benzene](/img/structure/B13192300.png)
[2-(2-Bromoethyl)cyclopropyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-Bromoethyl)cyclopropyl]benzene is an organic compound that features a cyclopropyl group attached to a benzene ring via a 2-bromoethyl chain. This compound is of interest due to its unique structure, which combines the reactivity of a bromine atom with the stability of a benzene ring and the strain of a cyclopropyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Bromoethyl)cyclopropyl]benzene typically involves the reaction of cyclopropylbenzene with a brominating agent. One common method is the bromination of cyclopropylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
[2-(2-Bromoethyl)cyclopropyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The cyclopropyl group can participate in cycloaddition reactions, forming larger ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Elimination: Strong bases such as sodium ethoxide in ethanol can facilitate elimination reactions.
Cycloaddition: Catalysts like rhodium complexes can be used to promote cycloaddition reactions involving the cyclopropyl group.
Major Products
Substitution: Products include alcohols, amines, and thioethers.
Elimination: Alkenes are the primary products.
Cycloaddition: Various cyclic compounds can be formed, depending on the specific reaction conditions and reagents used.
科学的研究の応用
[2-(2-Bromoethyl)cyclopropyl]benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of cyclopropyl groups on biological systems.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those involving cyclopropyl-containing active ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of [2-(2-Bromoethyl)cyclopropyl]benzene involves the reactivity of the bromine atom and the strain of the cyclopropyl group. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopropyl group can undergo ring-opening reactions under certain conditions. These reactions can lead to the formation of reactive intermediates that interact with molecular targets, such as enzymes or receptors, in biological systems.
類似化合物との比較
Similar Compounds
- [2-(2-Chloroethyl)cyclopropyl]benzene
- [2-(2-Iodoethyl)cyclopropyl]benzene
- [2-(2-Fluoroethyl)cyclopropyl]benzene
Uniqueness
Compared to its halogenated analogs, [2-(2-Bromoethyl)cyclopropyl]benzene offers a balance of reactivity and stability. The bromine atom provides a good leaving group for substitution reactions, while the cyclopropyl group introduces strain that can be exploited in cycloaddition reactions. This combination makes it a versatile compound in synthetic chemistry and various research applications.
特性
分子式 |
C11H13Br |
|---|---|
分子量 |
225.12 g/mol |
IUPAC名 |
[2-(2-bromoethyl)cyclopropyl]benzene |
InChI |
InChI=1S/C11H13Br/c12-7-6-10-8-11(10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
InChIキー |
VBZWTAUUCSBRKU-UHFFFAOYSA-N |
正規SMILES |
C1C(C1C2=CC=CC=C2)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13192217.png)
![3-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B13192222.png)

![Ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13192239.png)



![4-[(5-Chloro-1,3-thiazol-2-yl)methyl]piperidine](/img/structure/B13192274.png)

![3A-(bromomethyl)-2-methyl-hexahydro-2H-cyclopenta[b]furan](/img/structure/B13192282.png)

![3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13192303.png)
![5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B13192304.png)

